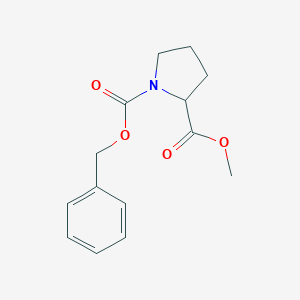
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a biochemical compound that belongs to the class of proline derivatives . It is also known as Aryl halide chemistry informer library compound X8 . The molecular formula of this compound is C14H17NO4 and it has a molecular weight of 263.289 .
Physical And Chemical Properties Analysis
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 375.0±42.0 °C at 760 mmHg . The flash point of this compound is 180.6±27.9 °C .Wissenschaftliche Forschungsanwendungen
-
Aryl Halide Chemistry Informer Library
- Field : Organic Chemistry
- Application : This compound is used as an Informer compound in the Aryl Halide Chemistry Informer Library developed by chemists at Merck & Co., Inc . This library contains 18 drug-like molecules representative of those encountered in complex synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Synthesis from (+/-)-N-CBZ-2-methylproline
- Field : Organic Chemistry
- Application : “1-Benzyl 2-Methyl pyrrolidine-1,2-dicarboxylate” can be synthesized from (+/-)-N-CBZ-2-methylproline .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Aryl Halide Chemistry Informer Library
- Field : Organic Chemistry
- Application : This compound is used as an Informer compound in the Aryl Halide Chemistry Informer Library developed by chemists at Merck & Co., Inc . This library contains 18 drug-like molecules representative of those encountered in complex synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Synthesis from (+/-)-N-CBZ-2-methylproline
- Field : Organic Chemistry
- Application : “1-Benzyl 2-Methyl pyrrolidine-1,2-dicarboxylate” can be synthesized from (+/-)-N-CBZ-2-methylproline .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is classified as a skin irritant (Category 2) and an eye irritant (Category 2) according to Regulation (EC) No 1272/2008 [EU-GHS/CLP] . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes. If contact lenses are present and easy to do, they should be removed and rinsing should continue .
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYEDXWEDWCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

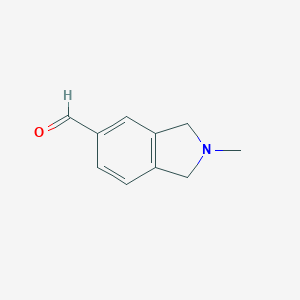

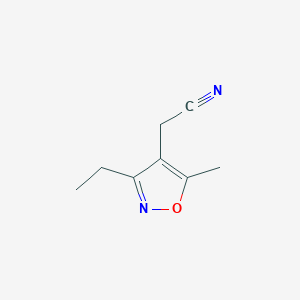

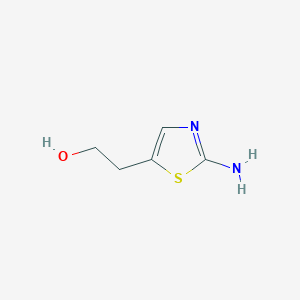


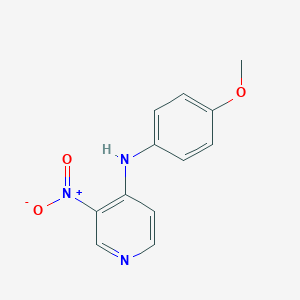
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)



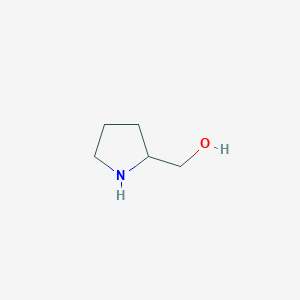
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)